2,4-Dicyano-3-ethyl-3-methylglutarimide
Overview
Description
2,4-Dicyano-3-ethyl-3-methylglutarimide is an organic compound with the chemical formula C₁₀H₁₁N₃O₂. It features a five-membered glutarimide ring containing two carbonyl (C=O) groups and one nitrogen atom. The compound also has two cyano groups, known for their electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
2,4-Dicyano-3-ethyl-3-methylglutarimide can be synthesized through various methods. One reported method involves the reaction between ethyl acetoacetate, malononitrile, and ammonium chloride under specific conditions. The resulting product is then purified using techniques like recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dicyano-3-ethyl-3-methylglutarimide undergoes several types of chemical reactions:
Nucleophilic Substitution: Due to the presence of cyano groups, the molecule might undergo nucleophilic substitution reactions, where a nucleophile replaces a cyano group with another functional group.
Condensation Reactions: The glutarimide ring itself might participate in condensation reactions with other molecules containing amine or alcohol groups.
Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and acidic or basic conditions for condensation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Material Science: Due to its specific chemical structure, the compound may possess interesting properties relevant to material science.
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology and Medicine:
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 2,4-Dicyano-3-ethyl-3-methylglutarimide exerts its effects is not well-documented. due to the presence of cyano groups, it might interact with biological molecules through nucleophilic substitution reactions. The glutarimide ring could also participate in interactions with proteins or other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
2,4-Dicyano-3-ethyl-3-methylglutarimide can be compared with other similar compounds, such as:
- 4-Ethyl-4-methyl-2,6-dioxo-3,5-piperidine dicarbonitrile
- 4-Ethyl-4-methyl-2,6-dioxo-piperidine-3,5-dicarbonitrile
- 4-ethyl-4-methyl-2,6-dioxoazaperhydroine-3,5-dicarbonitrile
These compounds share similar structural features, such as the glutarimide ring and cyano groups, but may differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Properties
IUPAC Name |
4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARNQWKABTJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(=O)NC(=O)C1C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921083 | |
Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-62-2 | |
Record name | 3,5-Piperidinedicarbonitrile, 2,6-dioxo-4-ethyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1135-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dicyano-3-ethyl-3-methylglutarimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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